molecular formula C16H11Cl3O5 B1254866 Dechlorodiploicin

Dechlorodiploicin

Cat. No.: B1254866
M. Wt: 389.6 g/mol
InChI Key: XEDMLQPKKYHCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dechlorodiploicin is a lichen-derived secondary metabolite classified as an orcinol depsidone, a structural subclass of aromatic polyketides commonly found in lichens of the genus Diploicia and related species . It is biosynthetically related to diploicin, a chlorinated depsidone, but lacks a chlorine atom at the C-3 position, as indicated by its name . This compound is typically detected in lichen extracts using advanced analytical techniques such as thin-layer chromatography coupled with mass spectrometry (TLC-MS) and high-performance liquid chromatography (HPLC) . Its molecular formula and mass spectral data (e.g., m/z 387 in negative-ion mode) distinguish it from chlorinated analogs like diploicin (m/z 421) .

Properties

IUPAC Name

2,8,10-trichloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3O5/c1-5-9-15(12(19)13(20)11(5)18)24-14-6(2)10(17)7(22-3)4-8(14)23-16(9)21/h4,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDMLQPKKYHCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:

Chlorination Differences : Diploicin contains a chlorine atom absent in dechlorodiploicin, explaining the ~34 Da mass difference (m/z 421 vs. 387) .

Methylation : 3-Dechloro-4-O-methyldiploicin introduces a methyl group at C-4, altering solubility and chromatographic behavior compared to this compound .

Biosynthetic Divergence: Chloroatranorin, a triterpenoid, and secalonic acids, dimeric xanthones, represent functionally distinct classes but co-occur with this compound in lichen extracts .

Analytical Detection and Limits

  • This compound : Detected at m/z 387 in TLC-NI-ESI-MS but has a higher detection limit (~low microgram range) compared to smaller metabolites like evernic acid .
  • Diploicin : More readily detected due to its chlorinated structure, which enhances ionization efficiency in mass spectrometry .
  • Secalonic Acids : Require HPLC for reliable detection due to their larger size and complexity .

Ecological and Chemotaxonomic Significance

  • This compound and its analogs serve as chemotaxonomic markers for lichen species. For example, Diploicia canescens is characterized by the presence of this compound, isofulgidin, and secalonic acids .
  • The absence of this compound in some lichen populations (e.g., on Kalimnos Island) highlights environmental or genetic influences on metabolite production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dechlorodiploicin
Reactant of Route 2
Dechlorodiploicin

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